![molecular formula C15H16Cl2O5 B14613582 4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate CAS No. 59866-79-4](/img/structure/B14613582.png)
4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate is a synthetic organic compound that belongs to the class of α,β-unsaturated carboxylic esters. This compound is characterized by the presence of a dichlorophenoxy group, an acetyl group, and a butyl prop-2-enoate moiety. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with butyl alcohol, followed by the reaction with prop-2-enoic acid. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and the process is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy compounds.
Aplicaciones Científicas De Investigación
4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as a herbicide.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate involves its interaction with specific molecular targets. The dichlorophenoxy group is known to mimic natural plant hormones, leading to the disruption of normal cellular processes in plants. This results in the inhibition of growth and development, making it an effective herbicide .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
Butyl 2,4-dichlorophenoxyacetate: Another ester derivative with comparable properties.
Uniqueness
4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its α,β-unsaturated ester moiety allows for unique interactions in chemical reactions, distinguishing it from other similar compounds .
Propiedades
Número CAS |
59866-79-4 |
|---|---|
Fórmula molecular |
C15H16Cl2O5 |
Peso molecular |
347.2 g/mol |
Nombre IUPAC |
4-[2-(2,4-dichlorophenoxy)acetyl]oxybutyl prop-2-enoate |
InChI |
InChI=1S/C15H16Cl2O5/c1-2-14(18)20-7-3-4-8-21-15(19)10-22-13-6-5-11(16)9-12(13)17/h2,5-6,9H,1,3-4,7-8,10H2 |
Clave InChI |
KPPOEYBCYBGKRV-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


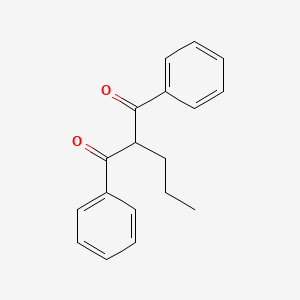
![1-[tert-Butyl(trimethylsilyl)phosphanyl]-2,2-dimethylpropan-1-one](/img/structure/B14613510.png)
![N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14613520.png)
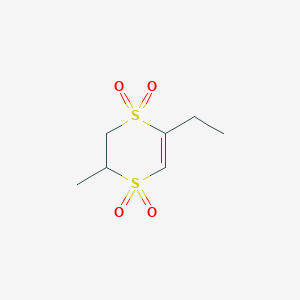
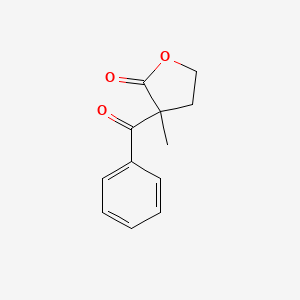
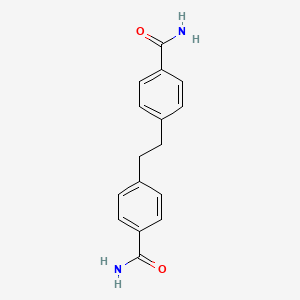
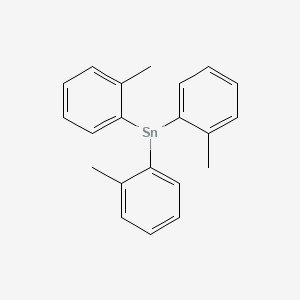
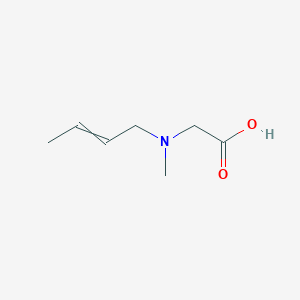
![1-[(2-Methylprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14613543.png)

![4-Cyanophenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14613555.png)
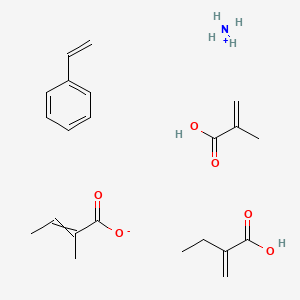
![Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]-4-methoxy-](/img/structure/B14613564.png)

